2-{bicyclo[3.1.0]hexan-2-yl}acetaldehyde
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Overview
Description
2-{bicyclo[310]hexan-2-yl}acetaldehyde is an organic compound characterized by a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{bicyclo[3.1.0]hexan-2-yl}acetaldehyde typically involves the annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for 2-{bicyclo[31
Chemical Reactions Analysis
Types of Reactions
2-{bicyclo[3.1.0]hexan-2-yl}acetaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide.
Major Products
The major products formed from these reactions include:
Oxidation: 2-{bicyclo[3.1.0]hexan-2-yl}acetic acid.
Reduction: 2-{bicyclo[3.1.0]hexan-2-yl}ethanol.
Substitution: Various halogenated derivatives.
Scientific Research Applications
2-{bicyclo[3.1.0]hexan-2-yl}acetaldehyde is utilized in several scientific research areas:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Used in the synthesis of materials with specific structural properties.
Mechanism of Action
The mechanism by which 2-{bicyclo[3.1.0]hexan-2-yl}acetaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-{bicyclo[3.1.0]hexan-2-yl}acetic acid: Similar in structure but with an acetic acid functional group.
2-{bicyclo[3.1.0]hexan-3-yl}acetic acid: Differing in the position of the bicyclic ring attachment.
Uniqueness
2-{bicyclo[3.1.0]hexan-2-yl}acetaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity compared to its acid counterparts. This uniqueness makes it valuable for specific synthetic applications and potential therapeutic uses.
Properties
IUPAC Name |
2-(2-bicyclo[3.1.0]hexanyl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-4-3-6-1-2-7-5-8(6)7/h4,6-8H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWKTVQSPBVCMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2)CC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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